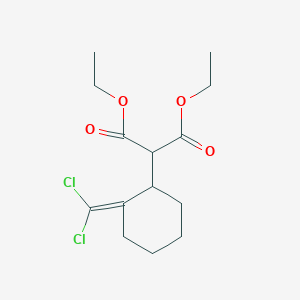
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate (DCM) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a faint odor and is soluble in organic solvents. DCM is a versatile compound that can be used as a reagent, solvent, or catalyst in laboratory experiments. It has been used for synthesis of other compounds, for example, in the synthesis of heterocyclic compounds, as well as in research on biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Exciplex Formation in Polymer Matrices
- Yuan et al. (1989) synthesized a bichromophoric compound similar to Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate, observing exciplex formation in both fluid media and a polymer matrix. They noted that the exciplex fluorescence intensity in the polymer matrix was strongly dependent on the concentration, indicating intermolecular exciplex formation (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).
Rapid Synthesis for Biological Activities
- Valle et al. (2018) discussed a rapid room temperature liquid phase synthesis method for a related compound, highlighting its role as a precursor in synthesizing quinoline derivatives with various biological activities (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Use in Cyclocondensation Reactions
- Stadlbauer et al. (2001) described the use of malonates like Diethyl malonates in cyclocondensation with 1,3-dinucleophiles to produce six-membered heterocycles, indicating potential applications in synthetic chemistry (Stadlbauer, Badawey, Hojas, Roschger, & Kappe, 2001).
Synthesis of Water-Soluble Carboxylic Acids
- Xiong et al. (2018) explored synthesizing Diethyl 2-(2-chloronicotinoyl)malonate, a water-soluble carboxylic acid and an important intermediate for small molecule anticancer drugs (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).
Asymmetric Acetylation in Synthesis
- Egri et al. (1997) investigated asymmetric enzymatic acetylation of derivatives of Diethyl malonate, showcasing its application in stereoselective synthesis (Egri, Fogassy, Novák, & Poppe, 1997).
Reaction with Diethyl Malonate
- Voronkova et al. (2011) studied the reactions of 2-diaminomethylidenecyclohexane-1,3-diones with Diethyl malonate, forming compounds with potential applications in medicinal chemistry (Voronkova, Komkov, Shashkov, & Dorokhov, 2011).
Synthesis of Novel Electron Donors
- Guo et al. (2012) synthesized a series of electron donors using Diethyl malonate, with applications in catalysis and material science (Guo, Hu, & Chen, 2012).
Propiedades
IUPAC Name |
diethyl 2-[2-(dichloromethylidene)cyclohexyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2O4/c1-3-19-13(17)11(14(18)20-4-2)9-7-5-6-8-10(9)12(15)16/h9,11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAWDALMLDLLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1=C(Cl)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

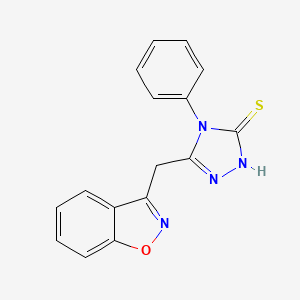
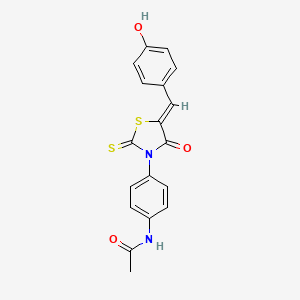
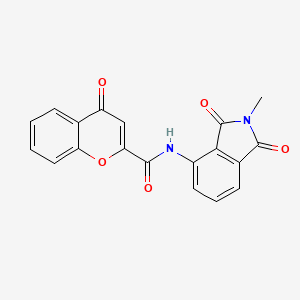
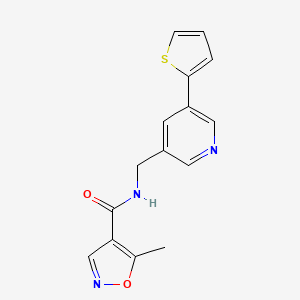
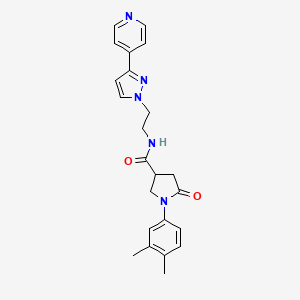
![N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412597.png)
![N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412598.png)
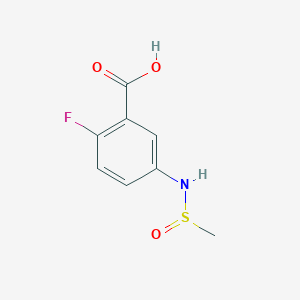
![9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412602.png)
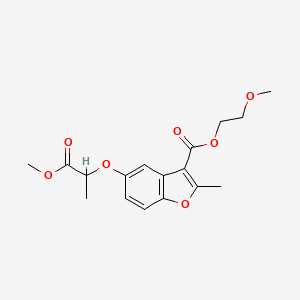
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2412605.png)
![8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2412607.png)
![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2412610.png)
![N-{4-[(2-methoxyphenyl)amino]phenyl}-2-sulfanylpyridine-3-carboxamide](/img/structure/B2412612.png)